molecular formula C11H20BrNO4 B047510 tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate CAS No. 117833-60-0

tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

Cat. No.: B047510
CAS No.: 117833-60-0
M. Wt: 310.18 g/mol
InChI Key: RBGAAZPKHKBDGM-UHFFFAOYSA-N
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Description

Tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a useful research compound. Its molecular formula is C11H20BrNO4 and its molecular weight is 310.18 g/mol. The purity is usually 95%.
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Biological Activity

Tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, with the CAS number 117833-60-0, is a halogenated compound widely utilized in organic synthesis, particularly in pharmaceutical applications. This compound has garnered attention for its potential biological activities, including its role as an alkylating agent and its application in synthesizing various bioactive molecules.

  • Molecular Formula : C11H20BrNO4
  • Molecular Weight : 310.18 g/mol
  • IUPAC Name : tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
  • SMILES : CC(C)(C)OC(=O)C(NC(=O)OC(C)(C)C)Br

This compound is characterized by its stability and reactivity due to the presence of the bromine atom, which facilitates nucleophilic substitution reactions.

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. Alkylating agents are known to interact with nucleophilic sites on biomolecules, leading to modifications that can disrupt normal cellular functions. This mechanism is particularly relevant in the context of cancer therapy, where such compounds can induce cytotoxicity in tumor cells.

Case Studies and Research Findings

  • Pharmaceutical Synthesis :
    • This compound is used as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been employed in the preparation of collagenase inhibitors, which are crucial for treating conditions involving excessive collagen degradation .
  • Cytotoxicity Studies :
    • In a study involving Trifluoroselenomethionine (TFSeM), a compound synthesized from related structures, it was found that TFSeM exhibited enhanced cytotoxicity against HCT-116 human colon cancer cells compared to its parent compound, selenomethionine (SeM). This suggests that structural modifications similar to those seen in this compound can lead to improved biological activity .
  • Enzymatic Inhibition :
    • Research indicates that modifications of amino acid derivatives can enhance their inhibitory activity against specific enzymes. For example, the introduction of tert-butoxycarbonyl groups has been shown to improve the stability and efficacy of peptide inhibitors against botulinum toxin .

Data Table: Biological Activity Overview

Activity Type Description Reference
Alkylating AgentInteracts with nucleophiles in DNA/RNA, potentially leading to cytotoxic effects
Pharmaceutical IntermediateUsed in synthesizing collagenase inhibitors and other bioactive compounds
Enhanced CytotoxicitySimilar compounds show increased activity against cancer cell lines

Properties

IUPAC Name

tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO4/c1-10(2,3)16-8(14)7(12)13-9(15)17-11(4,5)6/h7H,1-6H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGAAZPKHKBDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454441
Record name Alfa-Bromo-N-Boc-Gly-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117833-60-0
Record name Alfa-Bromo-N-Boc-Gly-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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